4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core, a morpholine ring, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the Iodophenyl Group: The iodophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled through condensation reactions involving the hydrazine and methylidene groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.
Reduction: Reduction reactions can occur at the triazine core or the iodophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenyl methyl ether
- 4-Iodo-N,N-dimethylaniline
- Para-Iodoamphetamine
- 4-Iodobenzoic acid
- 4-Iodophenol
Uniqueness
What sets 4-[(2E)-2-[(4-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart from these similar compounds is its combination of a triazine core with a morpholine ring and an iodophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it valuable for a wide range of applications.
Properties
Molecular Formula |
C16H20IN7O |
---|---|
Molecular Weight |
453.28 g/mol |
IUPAC Name |
2-N-[(E)-(4-iodophenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20IN7O/c1-23(2)15-19-14(20-16(21-15)24-7-9-25-10-8-24)22-18-11-12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,19,20,21,22)/b18-11+ |
InChI Key |
NMCLCQODCUEVGA-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)I |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)I |
Origin of Product |
United States |
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